

# Application Notes and Protocols for [18F]AMG 580: Dosimetry and Radiation Safety

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## Compound of Interest

Compound Name: AMG580

Cat. No.: B11936226

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Disclaimer: As of December 2025, specific human dosimetry and radiation safety data for the investigational PET tracer [18F]AMG 580 are not publicly available. The following application notes and protocols are based on general principles and best practices for 18F-labeled radiopharmaceuticals and should be adapted and validated with tracer-specific data as it becomes available.

## Introduction

[18F]AMG 580 is a novel small molecule antagonist of Phosphodiesterase 10A (PDE10A) developed as a positron emission tomography (PET) tracer. PDE10A is highly expressed in the striatum and is a target for therapeutic development in neurological and psychiatric disorders. PET imaging with [18F]AMG 580 aims to non-invasively map the distribution and density of PDE10A in the brain, which can aid in drug development by assessing target engagement and dose selection.

Given that [18F]AMG 580 is an investigational radiopharmaceutical, stringent adherence to radiation safety protocols is paramount to ensure the safety of researchers, clinicians, and study participants. This document provides a comprehensive overview of recommended procedures for dosimetry assessment and radiation safety when working with [18F]AMG 580.

## Quantitative Dosimetry Data

Specific human dosimetry data for [18F]AMG 580 is not yet available. However, for context and planning purposes, the following table summarizes dosimetry estimates for other commonly

used  $^{18}\text{F}$ -labeled PET tracers. These values can serve as a preliminary reference, but it is crucial to establish specific data for  $^{18}\text{F}$ AMG 580 through preclinical and initial human studies.

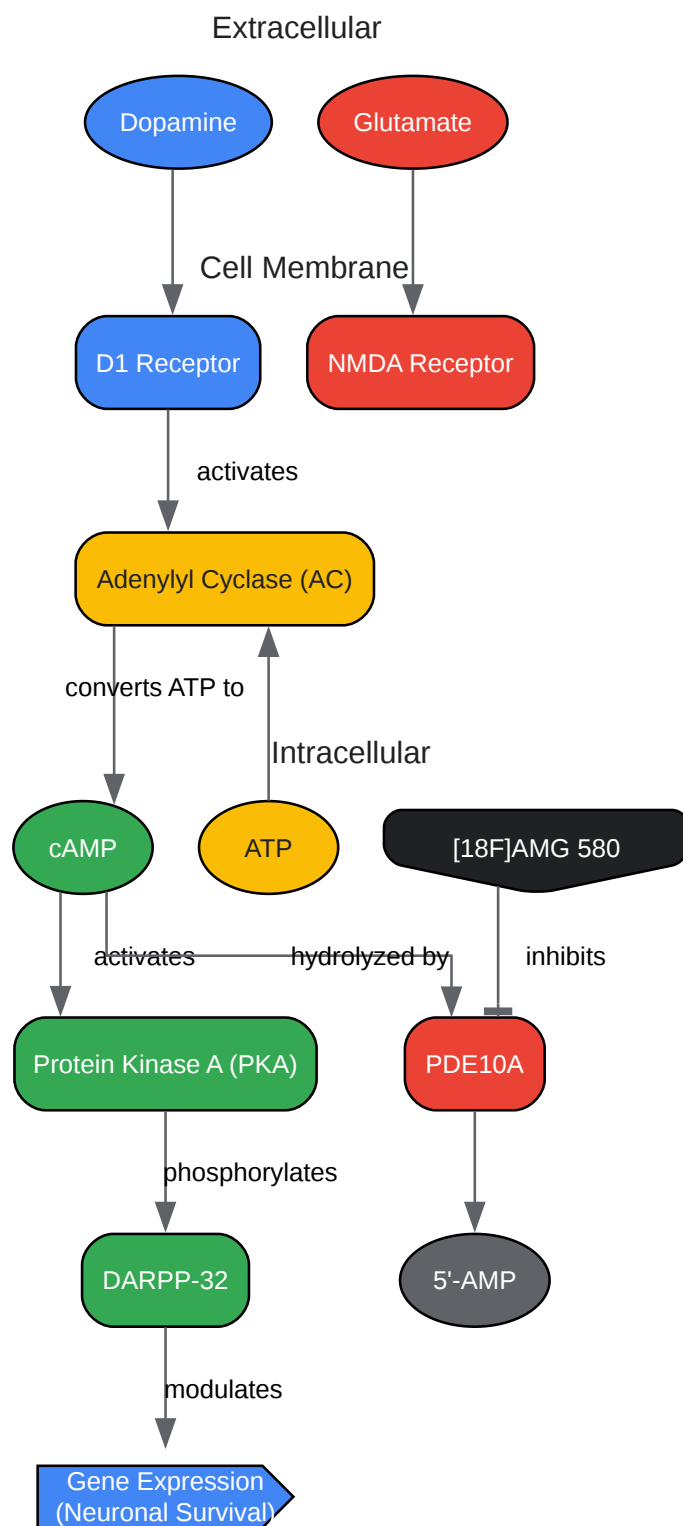
Table 1: Representative Human Radiation Dosimetry for  $^{18}\text{F}$ -Labeled PET Tracers

Radiotracer	Effective Dose (mSv/MBq)	Organ with Highest Absorbed Dose	Highest Absorbed Dose (mGy/MBq)	Reference
$^{18}\text{F}$ FDG	0.019	Bladder Wall	0.160	[1]
$^{18}\text{F}$ FPEB	0.025	Bladder Wall	0.258	[2]
$^{18}\text{F}$ FECNT	0.082 (Effective Dose Equivalent)	Kidneys	0.280	[3]
$^{18}\text{F}$ Fluorocholine	~0.024	Kidneys	0.165 (average for males and females)	[4]
$^{18}\text{F}$ GP1	0.0212	Bladder Wall	0.0884	[5]
$^{18}\text{F}$ FLT	0.0305 (average for males and females)	Bladder Wall	0.1765 (average for males and females)	[6]

Note: These values are for illustrative purposes only and do not represent the dosimetry of  $^{18}\text{F}$ AMG 580.

## Signaling Pathway

AMG 580 targets Phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in regulating cyclic nucleotide signaling in the brain, particularly in the striatum.[7][8][9][10][11] PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[11] By inhibiting PDE10A,  $^{18}\text{F}$ AMG 580 is expected to increase the intracellular levels of these second messengers, thereby modulating downstream signaling cascades involved in neuronal activity and gene expression.[8]



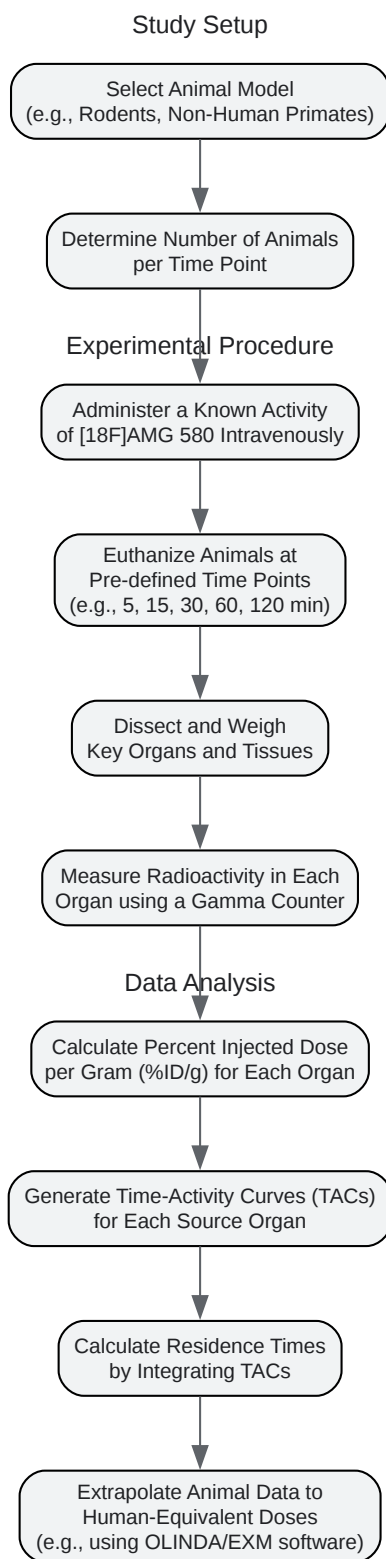
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Caption: PDE10A Signaling Pathway Inhibition by [18F]AMG 580.

## Experimental Protocols

### Preclinical Dosimetry Estimation (Animal Studies)

This protocol outlines a general procedure for estimating radiation dosimetry in animal models, which is a critical step before first-in-human studies.



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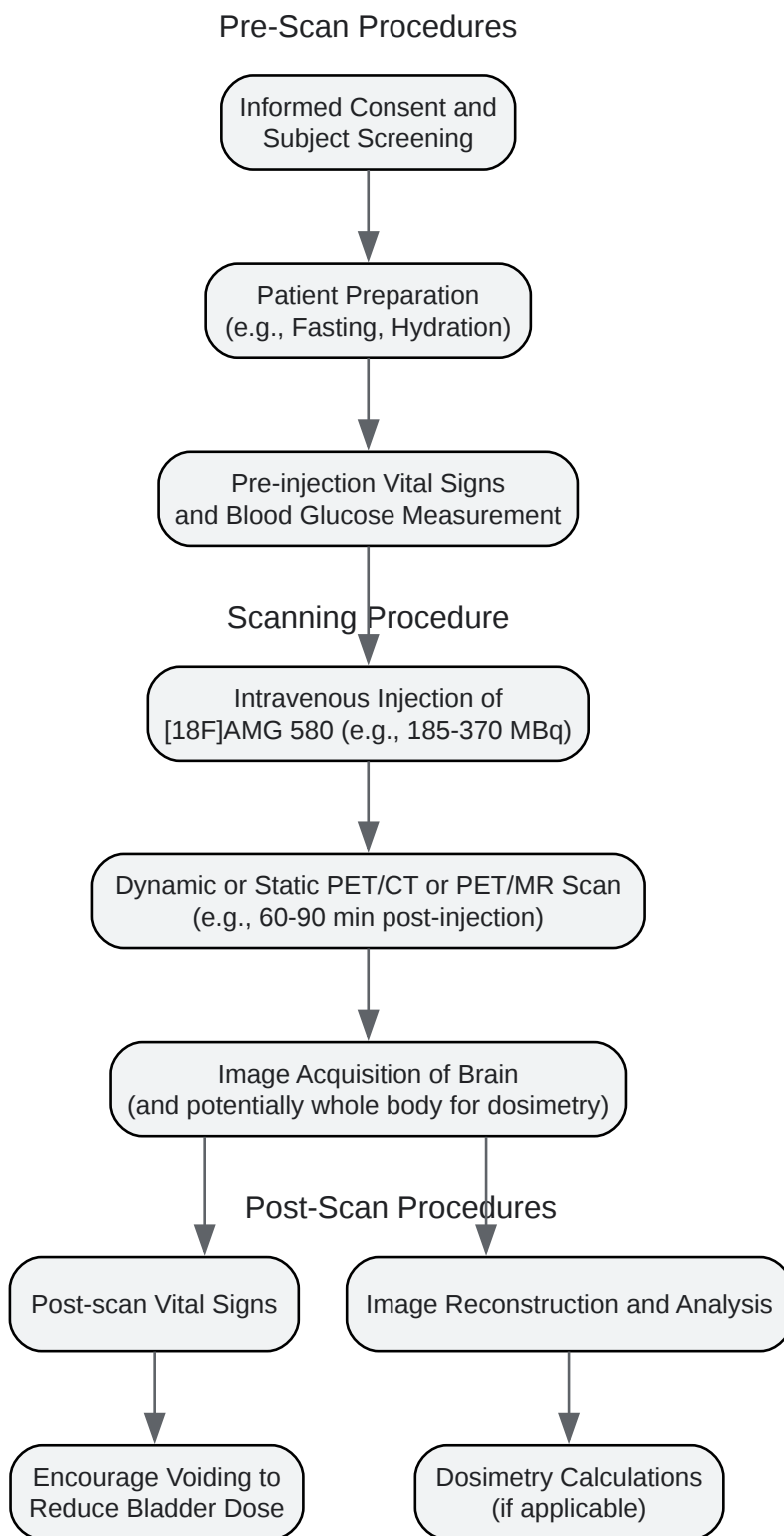
Caption: Preclinical Dosimetry Experimental Workflow.

### Methodology:

- **Animal Model:** Select an appropriate animal model (e.g., Sprague-Dawley rats or non-human primates) that has been shown to have a biodistribution of the tracer that is expected to be reasonably predictive for humans.
- **Radiotracer Administration:** Administer a calibrated amount of [ $^{18}\text{F}$ ]AMG 580 intravenously to each animal.
- **Time Points:** Euthanize groups of animals at multiple time points post-injection (e.g., 5, 15, 30, 60, 90, and 120 minutes) to characterize the uptake and clearance of the radiotracer.
- **Biodistribution:** At each time point, dissect, weigh, and measure the radioactivity in all major organs and tissues (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone, blood, and urine) using a calibrated gamma counter.
- **Data Analysis:**
  - Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
  - Generate time-activity curves (TACs) for each source organ.
  - Calculate the residence time for each organ by integrating the TACs from time zero to infinity.
  - Use software such as OLINDA/EXM (Organ Level Internal Dose Assessment/EXponential Modeling) to extrapolate the animal data to estimate human-equivalent absorbed doses to individual organs and the effective dose.[\[12\]](#)

## Human PET Imaging Protocol

The following is a generalized protocol for a first-in-human PET imaging study with an  $^{18}\text{F}$ -labeled tracer.



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Caption: Human PET Imaging Experimental Workflow.

### Methodology:

- **Subject Preparation:**
  - Obtain written informed consent.
  - Subjects should fast for at least 4-6 hours prior to the scan.
  - Ensure adequate hydration to promote clearance of the radiotracer.
  - Measure blood glucose levels prior to injection.
- **Radiotracer Administration:**
  - Administer a sterile, pyrogen-free solution of [18F]AMG 580 intravenously. The injected activity should be based on preclinical dosimetry data and regulatory guidelines (typically 185-370 MBq for diagnostic PET).
- **PET/CT or PET/MR Imaging:**
  - Acquire a low-dose CT scan for attenuation correction and anatomical localization.
  - For brain imaging, a dynamic or static PET scan is typically performed starting at a specified time post-injection (e.g., 60-90 minutes) to allow for optimal tracer uptake in the target region.
  - For dosimetry studies, whole-body scans at multiple time points may be necessary.
- **Image Analysis:**
  - Reconstruct PET images using appropriate algorithms (e.g., OSEM).
  - Perform image analysis to quantify tracer uptake in regions of interest (e.g., striatum, cerebellum) using metrics such as Standardized Uptake Value (SUV) or distribution volume ratio (DVR).

## Radiation Safety Protocols



## General Handling Precautions

- ALARA Principle: All procedures should be designed to keep radiation exposure "As Low As Reasonably Achievable."
- Training: All personnel handling [18F]AMG 580 must complete institutional radiation safety training.
- Personal Protective Equipment (PPE): Wear a lab coat, disposable gloves, and safety glasses.
- Dosimetry: All personnel should wear whole-body and ring dosimeters to monitor their radiation exposure.
- Shielding: Use lead or tungsten syringe shields and vial shields to minimize extremity doses. Perform all manipulations of high-activity solutions behind leaded glass L-block shields.
- Contamination Monitoring: Regularly monitor work areas, hands, and clothing for radioactive contamination using a survey meter (e.g., a Geiger-Müller counter).

## Waste Disposal

- Radioactive waste should be segregated and stored in designated, shielded containers.
- Waste should be held for decay until it reaches background radiation levels before disposal as non-radioactive waste, in accordance with institutional and regulatory guidelines. The half-life of 18F is approximately 110 minutes.

## Spill Management

- In the event of a spill, notify the Radiation Safety Officer immediately.
- Contain the spill using absorbent materials.
- Decontaminate the area using appropriate cleaning agents.
- Monitor the area to ensure it is free of contamination before resuming work.

## Conclusion

While specific dosimetry and radiation safety data for [18F]AMG 580 are not yet in the public domain, the information and protocols provided in these application notes serve as a foundational guide for researchers and drug development professionals. It is imperative that institution-specific and tracer-specific data are generated and utilized to ensure the safe and effective use of this novel PET tracer in future clinical research. Continuous adherence to the principles of radiation safety and good laboratory practice is essential for the protection of all individuals involved in the handling and administration of [18F]AMG 580.

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